7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound features a quinazolin-8-one core fused with a [1,3]dioxolo[4,5-g] ring system, a sulfanylidene group at position 6, and a piperazine-based substituent at position 5. The piperazine moiety is substituted with 3-methyl and 3-methylphenyl groups at positions 3 and 4, respectively, linked via a carbonyl-phenyl-methyl bridge. The molecular complexity arises from the integration of heterocyclic systems (quinazolinone, dioxolo) and a substituted piperazine, which likely enhances its binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
7-[[4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-18-4-3-5-22(12-18)32-11-10-31(15-19(32)2)27(34)21-8-6-20(7-9-21)16-33-28(35)23-13-25-26(37-17-36-25)14-24(23)30-29(33)38/h3-9,12-14,19,23H,10-11,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXHVGXBITNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential biological activities. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C28H27N3O2S
- Molecular Weight : 469.6 g/mol
- The compound features a quinazolinone core with piperazine and phenyl substituents, contributing to its diverse biological interactions.
Biological Activity Overview
The biological activities of this compound are primarily linked to its structural components. The piperazine moiety is known for its role in various pharmacological activities, including:
- Antidepressant Effects : Piperazine derivatives have been shown to exhibit antidepressant properties through modulation of serotonin receptors .
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation in vitro. For instance, derivatives of coumarin-piperazine have demonstrated significant anticancer effects against various cell lines .
- Antimicrobial Properties : The presence of the sulfanylidene group may enhance the compound's ability to act against microbial pathogens .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific receptors and enzymes involved in neurotransmission and cell signaling pathways:
- Receptor Binding : The piperazine ring may facilitate binding to serotonin (5-HT) and dopamine receptors, influencing mood and behavior .
- Inhibition of Enzymes : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase, which could contribute to neuroprotective effects .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the target molecule:
- Study on Antidepressant Activity : A study evaluated the binding affinities of piperazine derivatives to 5-HT receptors. Results indicated that modifications in the piperazine structure significantly altered receptor affinity and biological activity .
- Anticancer Activity Assessment : In vitro studies on structurally similar compounds revealed potent anticancer activity against A2780 ovarian cancer cells. Compounds exhibited IC50 values in the nanomolar range .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
Quinazolinone Derivatives
- Compound 15a () : Features a quinazolin-4(3H)-one core with 5,7-dimethoxy substituents and a piperazine-1-carbonyl group linked to a fluorophenyl moiety. Unlike the target compound, it lacks the dioxolo ring and sulfanylidene group but shares the piperazine-carbamoyl motif. The cyclopropanecarbonyl group on the piperazine may improve metabolic stability compared to the target compound’s 3-methylphenyl group .
- MPY4 (): A pyrazole derivative with a sulfonylpiperazine group. While structurally distinct from quinazolinones, its piperazine-sulfonyl linkage highlights the versatility of piperazine in drug design, albeit with different electronic properties compared to the carbamoyl group in the target compound .
Dioxolo-Fused Systems
- K284-5246 () : Contains a [1,3]dioxolo[4,5-g]quinazolin-8-one core similar to the target compound but substitutes the piperazine with a benzodioxol-methyl group via a butyl chain. This variation likely alters solubility and target selectivity due to increased hydrophobicity .
Piperazine-Containing Analogues
- KU-0059436 (AZD2281) () : A phthalazin-1-one PARP inhibitor with a piperazine-carbonyl-benzyl substituent. Despite differing core structures, both compounds utilize a piperazine-carbamoyl group for target engagement, emphasizing its role in enhancing binding affinity .
- Sch-350634 (): A CCR5 antagonist with a methylpyridinyl-carbonyl-piperidine-piperazine scaffold. The piperazine’s substitution pattern (methyl and trifluoromethylphenyl groups) contrasts with the target compound’s 3-methylphenyl group, illustrating how minor changes influence receptor selectivity .
Physicochemical and Pharmacokinetic Properties
Its dioxolo ring increases structural rigidity, which could reduce conformational flexibility during target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
